Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a useful research compound. Its molecular formula is C17H13BrN2O3S and its molecular weight is 405.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Based on its structural similarity to other bromophenyl compounds, it may interact with proteins or enzymes in the body that have affinity for bromophenyl groups .
Mode of Action
It’s possible that the bromophenyl group could undergo electrophilic aromatic substitution reactions, leading to changes in the target molecules
Biochemical Pathways
Bromophenyl compounds are often involved in suzuki-miyaura coupling reactions, which are widely used in organic synthesis . This suggests that the compound could potentially interfere with or modulate biochemical pathways involving similar reactions.
Pharmacokinetics
Bromophenyl compounds are generally lipophilic, which could influence their absorption and distribution in the body . The compound’s stability and reactivity, as well as its potential to form metabolites, would also impact its pharmacokinetics .
Result of Action
Bromophenyl compounds can cause skin and eye irritation, and may have respiratory effects . These effects could be a result of the compound’s interaction with its targets.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity could be influenced by the pH of its environment . Additionally, the compound’s stability could be affected by temperature, as suggested by its recommended storage at ambient temperatures .
Biologische Aktivität
Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula C16H14BrN3O3S and a molecular weight of approximately 436.3 g/mol. The structure includes a quinazoline core, which is known for various pharmacological properties.
Research indicates that compounds within the quinazoline family often exhibit multiple mechanisms of action, including:
- Inhibition of Kinases : Quinazolines can inhibit various kinases involved in cancer progression, such as EGFR and Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in different cancer cell lines by elevating reactive oxygen species (ROS) levels and disrupting mitochondrial functions .
- Cell Cycle Arrest : Compounds have been observed to arrest the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating .
Anticancer Activity
A significant body of research has focused on the anticancer properties of quinazoline derivatives, including this compound. For instance:
- Cell Line Studies : In vitro studies using MCF-7 breast cancer cells demonstrated that related compounds could significantly reduce cell viability and induce apoptosis. The IC50 values for these compounds were often in the micromolar range, indicating potent activity against cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in MCF-7 cells | |
Cell Cycle Arrest | G0/G1 phase arrest | |
Kinase Inhibition | Inhibits EGFR and Aurora A kinases |
Pharmacological Potential
The pharmacological potential of this compound is underscored by its diverse biological activities:
- Antitumor Properties : The compound has shown promise in preclinical models for its ability to target multiple pathways involved in tumor growth.
- Anti-inflammatory Effects : Quinazoline derivatives have been reported to possess anti-inflammatory properties, which may enhance their therapeutic profiles in cancer treatment .
- Structure–Activity Relationship (SAR) : Research into SAR has indicated that modifications at specific positions on the quinazoline ring can enhance potency and selectivity against cancer cell lines .
Eigenschaften
IUPAC Name |
methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c1-23-16(22)11-5-6-13-14(8-11)19-17(24)20(15(13)21)9-10-3-2-4-12(18)7-10/h2-8H,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIWBMUFGBHSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.